Frovatriptan Succinate

Description

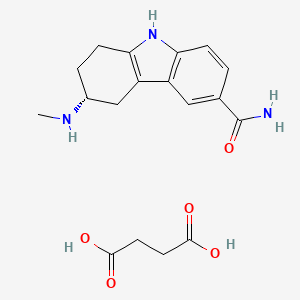

Structure

2D Structure

Properties

IUPAC Name |

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTHWNUUXINXHN-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166543 | |

| Record name | Frovatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158930-09-7, 158930-17-7 | |

| Record name | Frovatriptan succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frovatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FROVATRIPTAN SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Frovatriptan's Mechanism of Action at 5-HT1B/1D Receptors: A Technical Guide for Researchers

Introduction

Frovatriptan succinate is a second-generation triptan, a class of drugs that serves as a cornerstone in the acute management of migraine with or without aura in adults.[1][2] Its therapeutic efficacy is fundamentally rooted in its selective agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms that govern frovatriptan's interaction with these receptors. We will delve into its binding affinity, downstream signaling cascades, and the key experimental protocols used to characterize its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of frovatriptan's core mechanism of action.

Core Mechanism of Action: A Tripartite Approach to Migraine Relief

The antimigraine effect of frovatriptan is not monolithic but rather a concert of three primary pharmacological actions mediated by its agonist activity at 5-HT1B/1D receptors.[5][6]

-

Cranial Vasoconstriction: Migraine attacks are often associated with the painful dilation of cerebral blood vessels.[5] Frovatriptan potently stimulates the contraction of cranial arteries, including the human basilar and middle meningeal arteries.[3][7] This action is primarily mediated by the activation of 5-HT1B receptors located on the smooth muscle cells of these vessels, effectively counteracting the excessive vasodilation.[3][8][9]

-

Inhibition of Neuropeptide Release: The trigeminovascular system plays a crucial role in the pathophysiology of migraine.[5] By activating presynaptic 5-HT1D receptors on trigeminal nerve endings, frovatriptan inhibits the release of pro-inflammatory vasoactive neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[3][10] This action dampens neurogenic inflammation, a key contributor to migraine pain.[3]

-

Inhibition of Nociceptive Transmission: Frovatriptan is also believed to act on 5-HT1B/1D receptors within the brainstem, specifically in the trigeminal nucleus caudalis.[3][11] This central action directly inhibits the transmission of pain signals, further contributing to its analgesic effect in migraine.[5][12]

A distinguishing characteristic of frovatriptan is its prolonged terminal elimination half-life of approximately 26 hours.[1][13] This pharmacokinetic property may contribute to a lower incidence of migraine recurrence compared to other triptans.[1][14]

Molecular Interactions and Signaling Cascades

Frovatriptan exhibits a high affinity for both 5-HT1B and 5-HT1D receptors, acting as a potent, full agonist.[3][15] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins of the Gi/o family.[2][3]

Upon frovatriptan binding, the following signaling cascade is initiated:

-

G-Protein Activation: The activated 5-HT1B/1D receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[16][17]

-

Dissociation of G-Protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and each other.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase.[18]

-

Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[18]

-

Downstream Effects: The reduction in cAMP levels leads to various cellular responses, including the modulation of ion channel activity and gene expression, ultimately resulting in the therapeutic effects of vasoconstriction and inhibition of neurotransmitter release.

Below is a diagram illustrating the G-protein signaling cascade initiated by frovatriptan.

Caption: Frovatriptan-induced G-protein signaling cascade.

Quantitative Analysis of Frovatriptan's Receptor Interactions

The affinity and potency of frovatriptan at 5-HT1B and 5-HT1D receptors have been quantified through various in vitro studies.

| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | Reference |

| Binding Affinity (Ki) | High | High | [15] |

| Potency (-log EC50) | 7.86 ± 0.07 (in human basilar artery) | Not explicitly stated, but potent agonist | [19] |

| Intrinsic Activity | 1.25 ± 0.10 (relative to 5-HT in human basilar artery) | Full agonist | [19] |

Note: Specific Ki values can vary depending on the experimental conditions and radioligand used. Frovatriptan has been shown to be approximately 8.5-fold more potent than sumatriptan in contracting human basilar arteries.[19]

Experimental Protocols for Characterizing Frovatriptan's Mechanism of Action

The following are detailed methodologies for key experiments used to characterize the interaction of frovatriptan with 5-HT1B/1D receptors.

Radioligand Binding Assay

This assay quantifies the affinity of frovatriptan for the 5-HT1B and 5-HT1D receptors by measuring its ability to compete with a radiolabeled ligand.[20]

Objective: To determine the inhibition constant (Ki) of frovatriptan for 5-HT1B and 5-HT1D receptors.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B or 5-HT1D receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 15-20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in an appropriate assay buffer.[3]

-

-

Assay Setup (Competition Binding):

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]5-CT or [3H]GR125743).

-

Increasing concentrations of unlabeled frovatriptan (competitor).

-

Membrane preparation (containing the receptors).

-

-

Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled 5-HT ligand).[3]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3]

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the frovatriptan concentration.

-

Determine the IC50 value (the concentration of frovatriptan that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1B/1D receptors upon agonist binding.[16][17] It provides a measure of the potency (EC50) and efficacy (Emax) of frovatriptan.[21]

Objective: To determine the EC50 and Emax of frovatriptan for G-protein activation via 5-HT1B/1D receptors.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing 5-HT1B or 5-HT1D receptors as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add the following components:

-

Assay buffer containing GDP (to ensure G-proteins are in their inactive state).

-

Increasing concentrations of frovatriptan.

-

Membrane preparation.

-

-

Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

-

Initiation of Reaction:

-

Add [35S]GTPγS (a non-hydrolyzable analog of GTP) to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

-

Termination and Filtration:

-

Terminate the reaction and filter the contents as described in the radioligand binding assay protocol.

-

-

Quantification:

-

Measure the amount of bound [35S]GTPγS using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the logarithm of the frovatriptan concentration.

-

Determine the EC50 value (the concentration of frovatriptan that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.

-

cAMP Accumulation Assay

This assay measures the functional consequence of 5-HT1B/1D receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[18]

Objective: To determine the ability of frovatriptan to inhibit forskolin-stimulated cAMP production.

Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing 5-HT1B or 5-HT1D receptors in a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Wash the cells with an appropriate assay buffer.

-

Pre-incubate the cells with increasing concentrations of frovatriptan for a short period (e.g., 15-30 minutes).

-

Add forskolin (a direct activator of adenylyl cyclase) to all wells (except the basal control) to stimulate cAMP production.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the instructions of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a suitable detection method, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

Fluorescence Polarization (FP)

-

Enzyme-Linked Immunosorbent Assay (ELISA)[18]

-

-

-

Data Analysis:

-

Generate a standard curve using cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the frovatriptan concentration.

-

Determine the IC50 value for the inhibition of cAMP production.

-

Caption: Workflow for a cAMP accumulation assay.

Conclusion

Frovatriptan's efficacy in the acute treatment of migraine is a direct result of its selective agonist activity at 5-HT1B and 5-HT1D receptors. Its multifaceted mechanism of action, encompassing cranial vasoconstriction, inhibition of neuropeptide release, and modulation of central pain pathways, provides a robust therapeutic strategy. The experimental protocols detailed in this guide offer a framework for the comprehensive in vitro characterization of frovatriptan and other 5-HT1B/1D receptor agonists, enabling further research and development in the field of migraine therapeutics.

References

- 1. This compound, a 5-HT1B/1D receptor agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. benchchem.com [benchchem.com]

- 4. Frovatriptan: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]

- 7. Frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT1B-receptors and vascular reactivity in human isolated blood vessels: assessment of the potential craniovascular selectivity of sumatriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contractile 5-HT1B receptors in human cerebral arteries: pharmacological characterization and localization with immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of 5-HT1A, 5-HT1B and 5-HT1D receptor agonists on trigeminal nociceptive neurotransmission in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of trigeminal neurones after intravenous administration of naratriptan through an action at 5‐hydroxy‐tryptamine (5‐HT1B/1D) receptors | Semantic Scholar [semanticscholar.org]

- 13. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. benchchem.com [benchchem.com]

- 19. Effects of the novel high-affinity 5-HT(1B/1D)-receptor ligand frovatriptan in human isolated basilar and coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Frovatriptan succinate synthesis and crystallization process

An In-Depth Technical Guide to the Synthesis and Crystallization of Frovatriptan Succinate

Authored by a Senior Application Scientist

Introduction: The Strategic Development of this compound

This compound is a highly selective serotonin (5-HT) receptor agonist prescribed for the acute treatment of migraine.[1][2] Chemically designated as R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate, its therapeutic efficacy stems from its high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[3] The activation of these receptors is believed to cause the constriction of painfully dilated intracranial arteries and inhibit the release of pro-inflammatory neuropeptides, addressing key events in the migraine cascade.[4][5]

The journey from a chemical entity to a reliable pharmaceutical product is one of precise control. For this compound, the synthesis of the active (R)-enantiomer and its subsequent crystallization into a specific, stable hydrated salt form are critical manufacturing stages. These processes dictate the final product's purity, stability, and bioavailability. This guide provides a detailed examination of the synthetic pathways and crystallization methodologies, underpinned by the scientific rationale for each critical step.

Part 1: The Synthesis of Frovatriptan Free Base

The industrial synthesis of frovatriptan, a complex tetrahydrocarbazole derivative, is a multi-step process that requires careful control over reaction conditions to ensure high chemical and, crucially, high enantiomeric purity. While various routes have been explored, a common and effective strategy involves the Fischer indole synthesis followed by chiral resolution.

The causality behind this choice is rooted in the robustness of the Fischer indole synthesis for creating the core carbazole structure and the necessity of isolating the pharmacologically active (R)-enantiomer from its racemic mixture.

Synthetic Workflow Overview

The synthesis can be logically segmented into the formation of the racemic frovatriptan base and its subsequent resolution.

Detailed Experimental Protocol: Synthesis and Resolution

The following protocol is a synthesized representation based on established patent literature.[6][7]

Step 1: Diazonium Salt Formation

-

To a stirred solution of hydrochloric acid and p-toluene sulphonic acid, add 4-aminobenzamide.

-

Cool the mixture to a temperature range of -10°C to -5°C. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[6]

-

Add a solution of sodium nitrite dropwise, maintaining the low temperature.

-

Stir the reaction mixture for approximately 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Fischer Indole Synthesis

-

In a separate vessel, prepare a solution of a suitable cyclohexanone derivative, such as 4-phthalimido-cyclohexanone.

-

Add the cold diazonium salt solution from Step 1 to the cyclohexanone solution.

-

The reaction proceeds via the Fischer indole synthesis mechanism to form the core tetrahydrocarbazole structure.

-

Subsequent steps of reduction and deprotection (e.g., using hydrazine hydrate) are performed to yield the racemic precursor.[6]

Step 3: Chiral Resolution

-

Dissolve the racemic frovatriptan precursor in a suitable solvent like methanol.

-

Add a resolving agent, such as L-pyroglutamic acid, to the solution. This forms two diastereomeric salts with different solubilities.[6]

-

Through a process of controlled cooling and fractional crystallization, the less soluble diastereomeric salt of the desired (R)-enantiomer precipitates.

-

Isolate the salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

-

Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the resolving acid and liberate the optically pure (R)-Frovatriptan free base.[7]

-

Extract the free base using an organic solvent like n-butanol.

Step 4: Purification of Frovatriptan Free Base

-

The crude free base can be purified further by recrystallization.

-

A preferred method involves dissolving the base in hot isopropanol (approx. 80-85°C), treating with activated carbon to remove colored impurities, and filtering the hot solution.[6]

-

Cool the filtrate to 25-30°C to allow the purified frovatriptan free base to crystallize.

-

Filter the product and dry under vacuum.

| Parameter | Target Value | Analytical Method |

| Chemical Purity | >99.85% | HPLC[6][8] |

| Optical Purity | >99.9% | Chiral HPLC[6][9] |

| Yield (Final Step) | High | Gravimetric/HPLC Assay |

Part 2: Crystallization of this compound Monohydrate

The conversion of the oily or amorphous frovatriptan free base into a stable, crystalline salt is paramount for its formulation into a solid dosage form. Frovatriptan is marketed as the monosuccinate salt monohydrate.[1] The crystallization process is not merely a purification step; it is a critical control point for establishing the correct solid-state form (polymorph and hydrate). The presence of different crystalline forms can significantly impact the drug's solubility, stability, and manufacturability.[10]

Crystallization Process and Influencing Factors

Research has shown that this compound can exist in multiple forms, including a monohydrate, a dihydrate, and at least two anhydrous forms.[10] The choice of solvent system and temperature are the primary driving factors for isolating the desired monohydrate.

Detailed Experimental Protocol: Crystallization

This protocol outlines the formation of the monosuccinate monohydrate salt.

Step 1: Salt Formation and Dissolution

-

Charge (R)-Frovatriptan free base into a suitable reactor.

-

Add the solvent system. A preferred system is a mixture of methanol and water, for instance, in a 15:1 volume ratio.[6] Other systems like ethanol/water have also been documented.[11]

-

Add one molar equivalent of succinic acid.

-

Heat the mixture with stirring (e.g., to 80±2°C) until all solids are completely dissolved.[11]

Step 2: Crystallization and Isolation

-

Filter the hot solution to remove any particulate matter.

-

Cool the filtrate slowly under controlled stirring. A slow cooling rate is generally preferred to promote the growth of larger, more uniform crystals.

-

Continue cooling to a significantly low temperature, such as -10°C to -15°C. This low temperature is crucial for maximizing the yield by reducing the solubility of the product in the mother liquor.[6]

-

Hold the slurry at this temperature for a period to ensure complete crystallization.

-

Isolate the crystalline product by filtration.

-

Wash the filter cake with chilled solvent to remove residual mother liquor.

-

Dry the product under vacuum at a controlled temperature (e.g., 55±5°C) to obtain the final this compound monohydrate.[11]

The concentration of water in the solvent system is a key determinant of the resulting hydrate. Higher water concentrations can favor the formation of a dihydrate form, making its control essential for consistently producing the desired monohydrate.[10]

Part 3: Analytical Characterization and Quality Control

A robust analytical framework is essential to validate the synthesis and crystallization processes, ensuring the final active pharmaceutical ingredient (API) meets all quality specifications.

| Technique | Purpose | Key Findings/Parameters |

| RP-HPLC | To determine chemical purity and quantify the API (assay). | Retention time of ~3 min; detection at 242 nm; linearity in the range of 10-120 µg/mL.[8][12] |

| Chiral HPLC | To confirm the enantiomeric purity and quantify the unwanted (S)-enantiomer. | Use of a protein-based column (e.g., Chiral-CBH) can achieve baseline separation of enantiomers.[9] |

| XRPD | To identify the crystalline form (polymorph/hydrate). | The monohydrate has a distinct diffraction pattern, different from the dihydrate and anhydrous forms.[10][11] |

| DSC/TGA | To assess thermal properties and confirm the hydration state. | DSC shows a characteristic endothermic peak for the pure drug; TGA confirms the weight loss corresponding to one molecule of water for the monohydrate.[10][13] |

| UV-Vis | For identification and quantification. | The method is simple and rapid for determining this compound in bulk and formulations.[14] |

Conclusion

The synthesis and crystallization of this compound are sophisticated processes where precise control directly translates to the quality and safety of the final drug product. The synthetic route, centered on the Fischer indole synthesis and chiral resolution, is designed to produce the active (R)-enantiomer with exceptional chemical and optical purity. The subsequent crystallization is not merely a purification step but a targeted process to isolate the specific monosuccinate monohydrate solid form. By carefully manipulating parameters such as solvent composition, water content, and temperature profiles, drug development professionals can ensure the consistent production of a stable, high-purity API suitable for treating a debilitating condition like migraine.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Frovatriptan - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2010122343A1 - A process for the preparation of frovatriptan and this compound and their synthetic intermediates - Google Patents [patents.google.com]

- 7. WO2012147020A1 - An improved process for the preparation of frovatriptan - Google Patents [patents.google.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. tsijournals.com [tsijournals.com]

- 10. isca.me [isca.me]

- 11. This compound crystal and its pharmaceutical composition and use - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. pjps.pk [pjps.pk]

- 14. ijpras.com [ijpras.com]

An In-depth Technical Guide to Frovatriptan Succinate: Chemical Structure and Properties

This guide provides a comprehensive technical overview of frovatriptan succinate, a key therapeutic agent in the acute management of migraine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and pharmacological aspects of the molecule, grounding its analysis in established scientific principles and validated methodologies.

Introduction: A Second-Generation Triptan

This compound is a member of the triptan class of drugs, which are selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonists.[1] Specifically, it is a second-generation agent developed for the acute treatment of migraine attacks, with or without aura, in adults.[2] Its clinical utility is rooted in its high affinity for specific serotonin receptor subtypes, 5-HT1B and 5-HT1D, which are centrally involved in the pathophysiology of migraine.[3][4][5] This guide will explore the molecule from its fundamental structure to its complex interactions within biological systems.

Chemical Identity and Molecular Structure

This compound is the succinate salt of frovatriptan. The active moiety, frovatriptan, is chemically designated as R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole.[3] The succinate salt is formulated as a monohydrate.[3][6]

-

CAS Number: 158930-17-7 (for the monohydrate)[5]

The structure consists of a tetrahydrocarbazole core, a fundamental heterocyclic system, with a methylamino group at the chiral center (R-configuration) and a carboxamide group. The use of the succinate salt is a common pharmaceutical strategy to improve the solubility and stability of the active drug substance.

Caption: Chemical structures of Frovatriptan and Succinic Acid.

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for formulation development, analytical method design, and predicting its pharmacokinetic behavior. The compound is a white to off-white powder that is soluble in water.[3][6]

| Property | Value | Source |

| Molecular Formula | C14H17N3O • C4H6O4 • H2O | [3][6] |

| Molecular Weight | 379.4 g/mol | [3][6][7] |

| Appearance | White to off-white powder | [3][6] |

| Solubility | Soluble in water | [3][6] |

| pKa | 9.93 | [2] |

| Melting Range | 165°-172°C | [2] |

The aqueous solubility is a key attribute, facilitating its formulation into oral tablets for administration.[3] The pKa of 9.93 indicates that the molecule is a weak base, which influences its absorption characteristics across the gastrointestinal tract.

Mechanism of Action: A Targeted Agonist

The therapeutic efficacy of frovatriptan is derived from its potent and selective agonist activity at 5-HT1B and 5-HT1D receptors.[3][4][5] The prevailing theory on migraine pathophysiology involves the dilation of intracranial blood vessels and the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1][6] Frovatriptan addresses these events through a multi-faceted mechanism:[1]

-

Cranial Vasoconstriction: Frovatriptan binds to 5-HT1B receptors located on the smooth muscle of intracranial blood vessels, counteracting the excessive vasodilation associated with a migraine attack.[1][6]

-

Inhibition of Neuropeptide Release: It activates 5-HT1D receptors on presynaptic trigeminal nerve endings, which inhibits the release of inflammatory and pain-mediating neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[1][6]

-

Reduced Trigeminal Pain Pathway Transmission: The drug may also reduce the transmission of pain signals within the trigeminal pain pathway.[5]

Frovatriptan exhibits high selectivity for these target receptors, with significantly lower affinity for other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1F, 5-HT7) and no significant affinity for adrenergic, dopaminergic, or benzodiazepine receptors.[3][8][9] This selectivity is crucial as it minimizes the potential for off-target side effects.

Caption: Frovatriptan's dual mechanism for migraine relief.

Pharmacokinetic Profile

The pharmacokinetics of frovatriptan dictate its clinical use, including dosing and onset of action. A distinguishing feature is its long elimination half-life compared to other triptans.[1]

| Parameter | Value | Details | Source |

| Bioavailability | ~20% (males), ~30% (females) | Oral administration | [3][6] |

| Tmax (Time to Peak) | 2 - 4 hours | Food delays Tmax by ~1 hour but does not affect bioavailability | [3][6] |

| Protein Binding | ~15% | Low binding to serum proteins | [3][6] |

| Volume of Distribution (Vd) | 4.2 L/kg (males), 3.0 L/kg (females) | Intravenous administration | [4][6] |

| Metabolism | Primarily via Cytochrome P450 1A2 (CYP1A2) | Metabolized into several compounds, including desmethyl frovatriptan | [4][5][6] |

| Elimination Half-Life (t½) | ~26 hours | Significantly longer than many other triptans | [2][10] |

| Excretion | 62% in feces, 32% in urine | Following a radiolabeled oral dose | [3][6] |

The long half-life of approximately 26 hours contributes to a lower rate of headache recurrence, a significant clinical advantage.[1][11] The drug exhibits linear pharmacokinetics over a dose range of 2.5 mg to 10 mg.[11][12]

Analytical Methodologies

Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is essential for quality control. Several analytical techniques have been validated for this purpose.

Spectrophotometry

A simple and rapid UV spectrophotometric method can be employed for routine analysis.

-

Principle: this compound exhibits a maximum absorbance (λmax) at approximately 244 nm in aqueous solutions like distilled water or 0.1 N HCl.[13]

-

Linearity: The method typically obeys Beer's law in a concentration range of 2 to 10 µg/mL.[13]

-

Application: This method is suitable for estimating the drug content in bulk powders and tablet dosage forms.[13]

High-Performance Liquid Chromatography (HPLC)

For higher selectivity and stability-indicating assays, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Exemplary Protocol: RP-HPLC for this compound Assay

This protocol is a representative example and may require optimization based on specific instrumentation and sample matrices.

-

Instrumentation: HPLC system with UV detector.

-

Column: XTerra RP-C18 (250x4.6 mm, 5 µm particle size) or equivalent C8/C18 column.[12][14]

-

Mobile Phase: A gradient or isocratic mixture. An example could be a mixture of 0.02M Potassium Dihydrogen Phosphate (pH adjusted to 3.2) and an organic modifier like a methanol/acetonitrile blend.[14]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.[14]

-

Diluent: A mixture such as water and acetonitrile (50:50 v/v) is often used.[14]

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the diluent and make serial dilutions to create a calibration curve (e.g., 10-120 µg/mL).[14]

-

Sample Preparation: a. Weigh and finely powder a set number of tablets (e.g., 20). b. Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask. c. Add diluent, sonicate to dissolve, and dilute to the final volume. d. Filter the solution through a 0.45 µm filter before injection.

-

Analysis: Inject equal volumes of the standard and sample solutions. Quantify the frovatriptan content by comparing the peak area of the sample to the calibration curve derived from the standards.

Caption: General workflow for HPLC analysis of Frovatriptan.

Clinical Considerations and Conclusion

The recommended dose for frovatriptan is a single 2.5 mg tablet.[3] While generally well-tolerated, like other 5-HT1 agonists, it is contraindicated in patients with a history of ischemic or vasospastic coronary artery disease.[6] The unique chemical structure and resulting pharmacokinetic profile, particularly its long half-life, position frovatriptan as a valuable and distinct option in the acute treatment of migraine. Its well-defined mechanism of action, targeting the core pathophysiology of the condition, underscores the success of rational drug design in modern therapeutics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. drugs.com [drugs.com]

- 6. This compound Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. This compound | C18H25N3O6 | CID 152943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS#:158930-09-7 | Chemsrc [chemsrc.com]

- 10. reference.medscape.com [reference.medscape.com]

- 11. dovepress.com [dovepress.com]

- 12. Pharmacokinetic Study of this compound Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bopams.kypublications.com [bopams.kypublications.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Discovery and Development of Frovatriptan Succinate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Frovatriptan succinate, a second-generation triptan, represents a significant milestone in the acute management of migraine. Its development was driven by the need for a therapy with a more favorable pharmacokinetic and tolerability profile than first-generation triptans. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its chemical synthesis and preclinical evaluation to its extensive clinical trial program and eventual regulatory approval. We delve into the scientific rationale behind its design, its unique pharmacological properties, and the key experimental data that underscore its clinical utility, particularly in the management of difficult-to-treat migraine subtypes such as menstrual migraine.

Introduction: The Evolving Landscape of Migraine Therapeutics

Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches often accompanied by nausea, photophobia, and phonophobia. For decades, treatment options were limited and often associated with significant side effects. The advent of the triptan class of drugs in the 1990s revolutionized migraine therapy. These selective serotonin (5-hydroxytryptamine; 5-HT) receptor agonists target the underlying pathophysiology of migraine by constricting dilated cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.

However, the first-generation triptans, while effective, exhibited certain limitations, including relatively short half-lives leading to headache recurrence and concerns about cardiovascular side effects. This created a clear clinical need for a new generation of triptans with an improved pharmacological profile. Frovatriptan was developed to address this need, with a focus on providing a longer duration of action and greater selectivity for the cerebral vasculature.

The Genesis of Frovatriptan: From Concept to Chemical Entity

The development of frovatriptan was a strategic endeavor to optimize the therapeutic index of the triptan class. The core objective was to design a molecule with high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes, which are centrally involved in the pathogenesis of migraine.

Chemical Synthesis of this compound

The chemical synthesis of frovatriptan, with the chemical name (R)-(+)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate, has been approached through various synthetic routes. A common pathway involves a multi-step process commencing with 4-aminobenzamide. This is followed by diazotization, reduction, and a subsequent Fischer indole synthesis with a protected 4-aminocyclohexanone derivative. A critical step in the synthesis is the chiral resolution to isolate the pharmacologically active (R)-enantiomer.

More recently, chemoenzymatic approaches have been developed.[1] These methods utilize enzymes like lipases and oxidoreductases to produce enantiomerically pure synthetic intermediates, offering a more efficient and environmentally sustainable manufacturing process.

Experimental Protocol: Illustrative Chemoenzymatic Synthesis of a Key Frovatriptan Intermediate

The following protocol outlines a conceptual chemoenzymatic route for the synthesis of a key chiral intermediate, (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, which can be further converted to (R)-Frovatriptan.

-

Synthesis of the Prochiral Ketone: The synthesis begins with the chemical synthesis of the prochiral ketone precursor, 6-cyano-1,2,3,4-tetrahydrocarbazol-3-one.

-

Enzymatic Asymmetric Reduction:

-

A ketoreductase (alcohol dehydrogenase) enzyme is selected for its high stereoselectivity.

-

The prochiral ketone is dissolved in an appropriate buffer system.

-

A cofactor, such as NADPH, is added to the reaction mixture.

-

The ketoreductase enzyme is introduced, and the reaction is incubated under controlled temperature and pH.

-

The enzymatic reduction selectively produces the (S)-alcohol intermediate.

-

-

Purification: The chiral alcohol is purified from the reaction mixture using standard chromatographic techniques.

-

Chemical Conversion to (R)-Frovatriptan: The purified (S)-alcohol undergoes a series of chemical transformations, including mesylation, azide displacement (with inversion of stereochemistry), reduction of the azide to the amine, and subsequent N-methylation to yield (R)-Frovatriptan.

Preclinical Development: Unveiling a Unique Pharmacological Profile

The preclinical evaluation of frovatriptan was instrumental in characterizing its distinct pharmacological properties and establishing a strong foundation for its clinical development. These studies focused on receptor binding affinity, functional activity, and in vivo selectivity.

Receptor Binding and Functional Activity

Radioligand binding assays were pivotal in determining frovatriptan's affinity for various serotonin receptor subtypes. These studies demonstrated a high affinity for the target 5-HT1B and 5-HT1D receptors.[2]

| Receptor Subtype | Frovatriptan pKi | Sumatriptan pKi |

| 5-HT1B | 8.2 | 7.0 |

| 5-HT1D | ~Comparable | ~Comparable |

| 5-HT7 | 6.2 (full agonist) | <5.3 (partial agonist) |

| Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher values indicate greater binding affinity. |

These findings highlighted frovatriptan's potent interaction with the therapeutic targets. Notably, frovatriptan also demonstrated moderate affinity and full agonist activity at the 5-HT7 receptor, a property that distinguishes it from other triptans and may contribute to its unique clinical profile.[2]

In Vitro and In Vivo Evidence of Cerebroselectivity

A key objective in the development of frovatriptan was to achieve greater selectivity for the cranial vasculature over coronary arteries, thereby potentially reducing the risk of cardiovascular adverse events.

Experimental Protocol: In Vitro Assessment of Vascular Reactivity

-

Tissue Preparation: Segments of human isolated middle meningeal (cranial) and coronary arteries are obtained from tissue banks. The arteries are dissected into rings and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Isometric Tension Recording: The arterial rings are connected to isometric force transducers to record changes in vascular tone.

-

Cumulative Concentration-Response Curves: After an equilibration period, cumulative concentration-response curves are generated for frovatriptan and a comparator (e.g., sumatriptan) in both cranial and coronary artery preparations.

-

Data Analysis: The potency (pEC50) and maximal contraction (Emax) are calculated for each drug in each tissue type. A higher pEC50 in the middle meningeal artery compared to the coronary artery indicates cerebroselectivity.

In vitro studies using such methodologies demonstrated that frovatriptan has a lower threshold for constricting cerebral vasculature compared to coronary arteries, suggesting a degree of cerebroselectivity.[3] In vivo studies in anesthetized dogs further supported these findings, showing that frovatriptan produced selective constriction of the carotid vascular bed with no significant effect on blood pressure or coronary resistance.[4]

Clinical Development: Rigorous Evaluation of Efficacy and Safety

The clinical development program for frovatriptan was designed to rigorously evaluate its efficacy and safety in the acute treatment of migraine. This program consisted of several randomized, double-blind, placebo-controlled trials.

Pivotal Clinical Trials

The efficacy of frovatriptan was established in five randomized, double-blind, placebo-controlled outpatient trials.[4] These trials predominantly enrolled female (88%) and Caucasian (94%) patients with a mean age of 42 years. Patients were instructed to treat a moderate to severe migraine headache. The primary endpoint in these studies was typically headache response at 2 hours, defined as a reduction in headache severity from moderate or severe to mild or no pain.

Summary of Efficacy Data from Placebo-Controlled Trials

| Efficacy Endpoint | Frovatriptan 2.5 mg | Placebo |

| Headache Response at 2 Hours | 52.9% | 34.0% |

| Pain-Free at 2 Hours | 19.0% | 5.7% |

| Headache Response at 4 Hours | Significantly higher than placebo | - |

| Pain-Free at 4 Hours | 40.7% | 23.0% |

| 24-Hour Headache Recurrence | 7% - 19% | 21.21% |

| Data compiled from multiple sources.[5] |

These studies consistently demonstrated that frovatriptan 2.5 mg was significantly more effective than placebo in providing headache relief and achieving a pain-free state.[5] A key finding was the low rate of headache recurrence within 24 hours, a clinical advantage attributed to frovatriptan's long terminal elimination half-life of approximately 26 hours.[2][6]

Focus on Menstrual Migraine

Menstrual migraine is a particularly challenging subtype of migraine characterized by longer duration and greater severity. The unique pharmacokinetic profile of frovatriptan made it an ideal candidate for the management of this condition.

Several studies specifically evaluated the efficacy of frovatriptan in the acute treatment and short-term prevention of menstrual migraine. In a comparative study against rizatriptan, frovatriptan demonstrated similar rates of pain relief and pain-free status at 2 and 24 hours.[4] However, a pooled analysis of three head-to-head trials showed that frovatriptan had a significantly lower headache recurrence rate at 48 hours compared to other triptans (almotriptan, rizatriptan, and zolmitriptan).[6]

For the short-term prevention of menstrual migraine, a randomized, double-blind, placebo-controlled trial showed that frovatriptan 2.5 mg administered twice daily for six days during the perimenstrual period significantly reduced the incidence of menstrual migraine compared to placebo (41% vs. 67%).[2]

Mechanism of Action and Clinical Pharmacology

Frovatriptan's therapeutic effect in migraine is mediated through its agonist activity at 5-HT1B and 5-HT1D receptors.

Signaling Pathway

Binding to 5-HT1B receptors on the smooth muscle cells of dilated intracranial arteries leads to vasoconstriction, counteracting the vasodilation associated with a migraine attack.[3] Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P, which are key mediators of the pain and inflammation in migraine.[3]

Pharmacokinetic Profile

Frovatriptan exhibits a distinct pharmacokinetic profile that underpins its clinical advantages.

| Pharmacokinetic Parameter | Value |

| Bioavailability | 20-30% |

| Time to Maximum Concentration (Tmax) | 2-4 hours |

| Protein Binding | ~15% |

| Terminal Elimination Half-life (t1/2) | ~26 hours |

| Metabolism | Primarily by CYP1A2 |

| Data compiled from multiple sources.[4][7] |

The most notable feature is its long terminal elimination half-life of approximately 26 hours, the longest in the triptan class.[2] This prolonged duration of action is believed to be responsible for the low rates of headache recurrence observed in clinical trials.[6]

Regulatory Approval and Post-Marketing Experience

Frovatriptan was first described in the scientific literature in 1997 and received its initial approval from the U.S. Food and Drug Administration (FDA) in 2001 for the acute treatment of migraine with or without aura in adults.[8][9] Post-marketing experience has confirmed the efficacy and safety profile observed in clinical trials. The most commonly reported adverse events are generally mild to moderate and include dizziness, fatigue, paresthesia, and dry mouth.[2] As with all triptans, frovatriptan is contraindicated in patients with a history of ischemic heart disease, uncontrolled hypertension, and other significant cardiovascular conditions.

Conclusion: A Valuable Addition to the Migraine Armamentarium

The discovery and development of this compound represent a successful example of rational drug design aimed at improving upon an existing therapeutic class. Its unique pharmacological profile, characterized by high potency at 5-HT1B/1D receptors, a degree of cerebroselectivity, and a remarkably long half-life, has translated into tangible clinical benefits for migraine sufferers. Frovatriptan has established itself as a valuable treatment option, particularly for patients with long-duration migraines, those prone to headache recurrence, and individuals with menstrual migraine. The comprehensive preclinical and clinical development program has provided a robust body of evidence supporting its efficacy and safety, solidifying its place in the modern management of migraine.

References

- 1. WO2012147020A1 - An improved process for the preparation of frovatriptan - Google Patents [patents.google.com]

- 2. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of frovatriptan in the acute treatment of menstrually related migraine: analysis of a double-blind, randomized, cross-over, multicenter, Italian, comparative study versus rizatriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frovatriptan is Effective and Well Tolerated in Korean Migraineurs: A Double-Blind, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frovatriptan Shown Advantageous in Menstrual Migraine | MDedge [mdedge.com]

- 7. Safety and tolerability of frovatriptan in the acute treatment of migraine and prevention of menstrual migraine: Results of a new analysis of data from five previously published studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of frovatriptan in the acute treatment of menstrually related migraine: analysis of a double-blind, randomized, multicenter, Italian, comparative study versus zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and tolerability of frovatriptan in acute migraine treatment: systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Frovatriptan Succinate: A Technical Guide to Serotonin Receptor Subtype Binding Affinity

Abstract

This technical guide provides an in-depth analysis of the binding affinity and functional profile of frovatriptan succinate for human serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Frovatriptan is a second-generation triptan distinguished by its unique pharmacokinetic profile, notably a long terminal elimination half-life. Its therapeutic efficacy in the acute management of migraine is rooted in its precise interaction with specific 5-HT receptors. This document synthesizes data from radioligand binding assays and functional studies to offer a comprehensive resource for researchers, pharmacologists, and drug development professionals. We will explore the causality behind its receptor selectivity, detail the methodologies used for its characterization, and contextualize its binding profile within the broader landscape of migraine therapeutics.

Introduction: The Role of Serotonin Receptors in Migraine Pathophysiology

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The pathophysiology is multifaceted, but a central theory involves the dilation of intracranial blood vessels and the release of pro-inflammatory neuropeptides from trigeminal nerve endings. Serotonin (5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels, are key modulators of these processes.[1]

The 5-HT₁ receptor family, particularly the 5-HT₁B and 5-HT₁D subtypes, are the primary targets for the triptan class of drugs.[2]

-

5-HT₁B Receptors: Located on the smooth muscle cells of cranial blood vessels. Their activation by an agonist like frovatriptan leads to vasoconstriction, counteracting the painful vasodilation that occurs during a migraine attack.[3][4]

-

5-HT₁D Receptors: Found predominantly on presynaptic trigeminal nerve terminals. Agonist binding inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are pivotal in mediating neurogenic inflammation and pain transmission.[3][4]

Frovatriptan was developed as a selective 5-HT₁B/₁D receptor agonist with high affinity, designed to provide effective and sustained relief from migraine.[5] Understanding its precise binding affinity across the full spectrum of 5-HT receptor subtypes is critical for elucidating its mechanism of action, predicting its therapeutic window, and explaining its clinical profile.

Frovatriptan's Binding Affinity Profile

The affinity of a ligand for a receptor is quantitatively expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition assay. A lower Ki value indicates a higher binding affinity. Often, affinity is also expressed as the pKi, which is the negative logarithm of the Ki. A higher pKi value signifies greater binding affinity.

Radioligand binding studies have demonstrated that frovatriptan possesses a high affinity for the 5-HT₁B and 5-HT₁D receptor subtypes.[3][6] Its selectivity for these targets over other 5-HT subtypes and other neurotransmitter receptors is a cornerstone of its therapeutic action. The following table summarizes the binding affinities of frovatriptan for key human serotonin receptor subtypes.

Table 1: Binding Affinity (pKi) of Frovatriptan for Human Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Frovatriptan pKi | Frovatriptan Ki (nM) | Notes |

|---|---|---|---|

| 5-HT₁B | 8.6 | ~2.5 | High affinity; primary therapeutic target.[7] |

| 5-HT₁D | 8.4 | ~4.0 | High affinity; primary therapeutic target.[7] |

| 5-HT₁A | 7.3 | ~50 | Moderate affinity.[6][7] |

| 5-HT₁F | 7.0 | ~100 | Moderate affinity.[6][7] |

| 5-HT₇ | 6.7 | ~200 | Moderate affinity.[3][7] |

Data compiled from in vitro studies using human recombinant receptors.[7] Note that absolute values can vary slightly between studies based on experimental conditions.

This binding profile confirms frovatriptan's potent and selective interaction with the therapeutic 5-HT₁B/₁D receptors. The moderate affinity for the 5-HT₁A, 5-HT₁F, and 5-HT₇ receptors is also noted, though the clinical significance of these interactions is less defined.[3][6] Frovatriptan has been shown to have a binding affinity for the human 5-HT₁B receptor that is approximately four times higher than that of sumatriptan.[3]

Mechanism of Action: Downstream Signaling

The 5-HT₁B and 5-HT₁D receptors are members of the Gi/o-coupled GPCR family.[7] Agonist binding by frovatriptan initiates a specific intracellular signaling cascade that mediates its therapeutic effects.

Causality of the Signaling Pathway:

-

Agonist Binding: Frovatriptan binds to the orthosteric site of the 5-HT₁B/₁D receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gi/o protein by promoting the exchange of GDP for GTP on the α-subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Physiological Response: The reduction in cAMP levels ultimately leads to the desired physiological responses: vasoconstriction of cranial arteries (via 5-HT₁B) and inhibition of neuropeptide release (via 5-HT₁D).[7]

Experimental Protocol: Radioligand Competition Binding Assay

Determining the binding affinity (Ki) of an unlabeled compound like frovatriptan is achieved through a robust and self-validating experimental workflow known as a radioligand competition binding assay.[8] This method measures how effectively the test compound competes with a radioactively labeled ligand (radioligand) that has a known high affinity for the target receptor.

Expertise in Experimental Design: The choice of radioligand, buffer composition, and receptor source are critical for generating reliable and reproducible data. Human recombinant receptors are preferred as they eliminate the confounding variables present in native tissue preparations.[7] The radioligand concentration is typically set near its dissociation constant (Kd) to ensure assay sensitivity.

Step-by-Step Methodology

Objective: To determine the binding affinity (Ki) of frovatriptan for human 5-HT₁B and 5-HT₁D receptors.

Materials:

-

Receptor Source: Membranes from HEK293 or CHO cells stably expressing human recombinant 5-HT₁B or 5-HT₁D receptors.[7]

-

Radioligand: [³H]5-HT or another suitable high-affinity 5-HT₁B/₁D radioligand.[7]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate salts (e.g., 5 mM MgCl₂).[9]

-

Wash Buffer: Ice-cold Assay Buffer.

-

Filtration System: Cell harvester with GF/B or GF/C glass fiber filters.[7]

-

Scintillation Counter: Liquid scintillation counter.

Protocol:

-

Membrane Preparation: a. Culture cells expressing the target receptor to a high density. b. Harvest the cells and homogenize in a cold lysis buffer. c. Centrifuge the homogenate to pellet the cell membranes. d. Wash the membrane pellet by resuspension and re-centrifugation to remove cytosolic components. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[9]

-

Assay Setup (in a 96-well plate): a. Total Binding Wells: Add assay buffer, a fixed concentration of radioligand, and receptor membranes. b. Non-specific Binding (NSB) Wells: Add a saturating concentration of a non-labeled 5-HT agonist (e.g., 10 µM serotonin), the fixed concentration of radioligand, and receptor membranes. This step is crucial for self-validation, as it defines the baseline of non-receptor-specific signal. c. Competition Wells: Add serially diluted concentrations of frovatriptan, the fixed concentration of radioligand, and receptor membranes.[9]

-

Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]

-

Filtration: a. Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand on the filter while unbound radioligand passes through.[9] b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: a. Dry the filter mat and place it in a scintillation vial with scintillation cocktail. b. Measure the radioactivity (in counts per minute, CPM) retained on the filters for each well using a scintillation counter.

-

Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the frovatriptan concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of frovatriptan that inhibits 50% of the specific radioligand binding). d. Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Conclusion

Frovatriptan's clinical efficacy is fundamentally linked to its high-affinity binding to and agonist activity at 5-HT₁B and 5-HT₁D receptors. Its distinct pharmacological profile, characterized by potent selectivity for these therapeutic targets, is a direct result of its molecular structure. The methodologies described herein, particularly radioligand binding assays, are the gold standard for quantifying these crucial molecular interactions. This in-depth understanding of frovatriptan's receptor binding affinity provides a solid scientific foundation for its rational use in migraine therapy and serves as a critical dataset for the ongoing development of novel therapeutics in the field.

References

- 1. meded101.com [meded101.com]

- 2. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frovatriptan Monograph for Professionals - Drugs.com [drugs.com]

- 5. Frovatriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Frovatriptan Succinate Activity

Introduction: The Clinical Significance and Molecular Basis of Frovatriptan

Frovatriptan is a second-generation triptan, a class of drugs that has become a cornerstone in the acute treatment of migraine.[1] Its therapeutic efficacy is rooted in its selective agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[2][3] Frovatriptan is particularly noted for its long terminal elimination half-life of approximately 26 hours, the longest in its class, which may contribute to a lower incidence of migraine recurrence.[4][5] This technical guide provides an in-depth exploration of the essential in vitro methodologies used to characterize the pharmacological activity of frovatriptan succinate, offering insights for researchers, scientists, and drug development professionals.

Frovatriptan's mechanism of action involves three primary pathways:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of dilated intracranial and extracerebral arteries leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[2][6]

-

Inhibition of Neuropeptide Release: Frovatriptan stimulates presynaptic 5-HT1D receptors on trigeminal nerve endings, which inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[6][7] This action mitigates neurogenic inflammation, a key driver of migraine pain.

-

Inhibition of Nociceptive Transmission: It is also believed that frovatriptan acts on 5-HT1B/1D receptors within the brainstem to directly inhibit the transmission of pain signals in the trigeminal nucleus caudalis.[1][3]

Section 1: Receptor Binding Affinity and Selectivity Profile

A critical first step in characterizing any receptor-targeted compound is to determine its binding affinity (Ki) for the intended targets and a panel of other receptors to assess its selectivity. High affinity for the target receptors (5-HT1B and 5-HT1D) and low affinity for off-target receptors are desirable characteristics.

Rationale for Radioligand Binding Assays

Radioligand binding assays are a sensitive and robust method for quantifying the interaction between a ligand and a receptor.[8][9] These assays are fundamental in drug discovery for determining the affinity (Ki), receptor density (Bmax), and dissociation constant (Kd) of novel compounds.[8][10] Competition (or inhibition) assays, in particular, are used to measure the ability of an unlabeled test compound, such as frovatriptan, to compete with a fixed concentration of a radioligand for binding to the receptor.[8]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity of frovatriptan for human 5-HT1B and 5-HT1D receptors.

Objective: To determine the inhibition constant (Ki) of frovatriptan for human 5-HT1B and 5-HT1D receptors.

Materials:

-

Test Compound: this compound

-

Receptor Source: Commercially available cell membranes from cell lines stably expressing human recombinant 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A suitable radiolabeled ligand with high affinity for the target receptors, such as [3H]-Serotonin or [3H]-GR125743.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT).

-

Instrumentation: Scintillation counter, cell harvester, 96-well plates.

Methodology:

-

Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration (typically 5-20 µg of protein per well).[1][11]

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (typically 60 minutes).[1][11]

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1][11]

-

Washing: Wash the filters multiple times (e.g., three times) with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the frovatriptan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of frovatriptan that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Frovatriptan's Binding Affinity and Selectivity Profile

Radioligand binding studies have demonstrated that frovatriptan has a high affinity for 5-HT1B and 5-HT1D receptors.[12] It also exhibits moderate affinity for 5-HT1A, 5-HT1F, and 5-HT7 receptors.[12][13]

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT1B | 7.98 |

| 5-HT1D | 8.36 |

| Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher values indicate greater binding affinity.[1][14] |

Frovatriptan's selectivity for the 5-HT1B/1D receptors over other serotonin receptor subtypes is a key factor in its therapeutic efficacy and tolerability profile.

Section 2: Functional Activity at 5-HT1B/1D Receptors

While binding assays confirm affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax). Frovatriptan is a full agonist at both 5-HT1B and 5-HT1D receptors.[12]

Rationale for Functional Assays: G-Protein Coupling and Downstream Signaling

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi/o.[15] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[15] Therefore, measuring the inhibition of cAMP production is a common method to assess the functional activity of 5-HT1B/1D receptor agonists.

Experimental Protocol: cAMP Inhibition Assay

This protocol describes a method to measure the frovatriptan-induced inhibition of forskolin-stimulated cAMP production in cells expressing 5-HT1B or 5-HT1D receptors.

Objective: To determine the potency (EC50 or IC50) and efficacy (Emax) of frovatriptan in inhibiting adenylyl cyclase activity via 5-HT1B/1D receptors.

Materials:

-

Cell Line: A suitable cell line (e.g., CHO or HEK293) stably expressing human recombinant 5-HT1B or 5-HT1D receptors.

-

Test Compound: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).[16]

-

Instrumentation: Plate reader compatible with the chosen cAMP assay kit.

Methodology:

-

Cell Seeding: Seed the cells in a suitable microplate (e.g., a white opaque 96- or 384-well plate) at an appropriate density and allow them to adhere and grow overnight.[16]

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Add varying concentrations of frovatriptan to the wells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.[16]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[16]

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the frovatriptan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of frovatriptan that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production) and the Emax (the maximum inhibition achieved).[16]

-

Frovatriptan's Functional Potency and Efficacy

In vitro functional assays have confirmed that frovatriptan is a potent full agonist at human cloned 5-HT1B and 5-HT1D receptors.[12]

| Receptor Subtype | Potency (pEC50/pIC50) | Efficacy (Emax) |

| 5-HT1B | 7.6 | Full Agonist |

| 5-HT1D | 8.1 | Full Agonist |

| Note: pEC50/pIC50 is the negative logarithm of the molar concentration that produces 50% of the maximal response. |

Section 3: In Vitro Assessment of Cerebroselectivity

A desirable feature of triptans is selectivity for the cerebral vasculature over the coronary vasculature to minimize the risk of cardiovascular side effects.[4] In vitro studies using isolated human arteries can provide valuable insights into a compound's vascular selectivity.

Rationale for Isolated Tissue Bath Studies

Isolated tissue bath experiments allow for the direct measurement of the contractile or relaxant effects of a compound on specific blood vessels.[14] By comparing the potency and efficacy of frovatriptan in human cerebral (basilar) and coronary arteries, its degree of cerebroselectivity can be assessed.

Experimental Protocol: Isolated Human Artery Contraction Assay

Objective: To compare the contractile potency and efficacy of frovatriptan in human isolated basilar and coronary arteries.

Materials:

-

Tissue Source: Segments of human basilar and coronary arteries obtained post-mortem or from transplant donors.[17]

-

Organ Baths: Containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[14]

-

Isometric Force Transducers: To measure changes in arterial tension.

-

Data Acquisition System: To record the output from the force transducers.

Methodology:

-

Tissue Preparation: Dissect the arteries into rings and mount them in the organ baths under a resting tension.[14]

-

Equilibration: Allow the tissues to equilibrate for a period of time, with periodic washing and readjustment of tension.

-

Viability Check: Contract the tissues with a standard agonist (e.g., potassium chloride) to ensure their viability.

-

Cumulative Concentration-Response Curve: Add frovatriptan to the organ baths in a cumulative manner, increasing the concentration stepwise, and record the contractile response at each concentration.

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximum contraction induced by a reference agonist (e.g., 5-HT or potassium chloride).

-

Plot the percentage contraction against the logarithm of the frovatriptan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each artery type.

-

Compare the EC50 values between the basilar and coronary arteries to determine the selectivity ratio.

-

Frovatriptan's Cerebroselective Profile

In vitro studies on isolated human arteries have demonstrated that frovatriptan has a lower threshold for constriction of cerebral vasculature compared to coronary arteries, suggesting a degree of cerebroselectivity.[12][14] Frovatriptan was found to be a potent contractile agent in the human isolated basilar artery.[17] In contrast, in coronary arteries, frovatriptan required approximately 10-fold greater concentrations to elicit a threshold contractile response.[17]

Section 4: Assessment of Potential Off-Target Effects and Cytotoxicity

To ensure a favorable safety profile, it is crucial to investigate potential off-target effects and cytotoxicity in vitro.

Rationale for Cytotoxicity Assays

Cytotoxicity assays are important to determine the concentration range at which a compound may induce cell death, which could confound the results of other in vitro assays.[16] The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic potential of frovatriptan in a relevant cell line.

Materials:

-